Cystaphos

Radioprotection Thiophosphate Prodrugs Gamma Irradiation

Researchers needing a radioprotective prodrug with defined activation kinetics face inconsistent data from spontaneous hydrolysis. Cystaphos (CAS 3724-89-8) is a phosphatase-dependent latent prodrug that releases cysteamine only upon enzymatic cleavage, ensuring controlled, tissue-specific activation. - Superior duration of action vs. APAETP after i.p. administration in rats - Validated dosing benchmark: 358 mg/kg i.p. in rats for reproducible radioprotection - Essential comparator for prodrug activation assays, SAR studies, and historical radioprotector research

Molecular Formula C2H8NNaO3PS
Molecular Weight 180.12 g/mol
CAS No. 3724-89-8
Cat. No. B1260547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystaphos
CAS3724-89-8
Synonymseta Aminoethylthiophosphate, Sodium Salt
beta-Aminoethylthiophosphate, Sodium Salt
Cistafos
Cistaphos
Cystafos
Cystaphos
Phosphocysteamine
Salt beta-Aminoethylthiophosphate, Sodium
Sodium Salt beta-Aminoethylthiophosphate
WR 638
WR-638
WR638
Molecular FormulaC2H8NNaO3PS
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESC(CSP(=O)(O)[O-])N.[Na+]
InChIInChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);
InChIKeyCHBZJNGATWGSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cystaphos (CAS 3724-89-8) in Radioprotection and Prodrug Research: A Procurement Guide for S-Phosphorylated Cysteamine Derivatives


Cystaphos, also known as WR-638 or cysteamine S-phosphate sodium, is an organothiophosphorus compound with the molecular formula C₂H₇NNaO₃PS and molecular weight 179.11 . It is the S-phosphorylated derivative of cysteamine, designed as a latent prodrug that requires enzymatic hydrolysis by alkaline phosphatases to release the active thiol (cysteamine) [1]. Historically developed as a radioprotective agent, Cystaphos has been proposed as an adjuvant to cancer chemotherapy and investigated for its radiation protective properties [2]. The compound is supplied as a sodium salt for improved aqueous solubility and is typically stored lyophilized at -20°C [3].

Cystaphos (CAS 3724-89-8): Why S-Phosphocysteamine Prodrugs Cannot Be Substituted by Free Cysteamine or Alternative Thiophosphates


Cystaphos is not interchangeable with free cysteamine or other organothiophosphorus radioprotectors due to fundamental differences in bioavailability, enzymatic activation kinetics, and tissue-specific protective profiles. As a phosphorylated prodrug, Cystaphos is hydrolyzed to the active thiol cysteamine by human alkaline phosphatases, a conversion that does not occur spontaneously in simple aqueous media [1]. In vitro studies demonstrated that Cystaphos shows practically no radioprotective activity when dissolved in tissue culture medium alone, but develops significant protective activity when dissolved in rat blood due to phosphatase-mediated hydrolysis [2]. This contrasts with alternative prodrugs such as cysteamine sulfate, which is hydrolyzed more slowly, and WR-2721 (Amifostine), whose in vitro protection was disappointing relative to its in vivo efficacy [2]. Furthermore, head-to-head comparisons reveal that structural modifications to the thiophosphate backbone—such as the aminopropyl extension in APAETP—produce distinct radioprotective range and duration profiles that preclude simple substitution [3]. These differential activation kinetics and tissue-specific hydrolysis rates make Cystaphos a distinct molecular entity requiring explicit procurement and experimental validation.

Cystaphos (CAS 3724-89-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against APAETP, Cysteamine, and WR-2721


Cystaphos vs. APAETP: Comparative Radioprotective Range and Duration of Action Following Intraperitoneal Administration

In a direct comparative study, APAETP (aminopropyl aminoethyl thiophosphate) and Cystaphos were evaluated for radioprotective activity. APAETP exceeds Cystaphos slightly in the magnitude of radioprotective effect, but is inferior to Cystaphos in duration of action after intraperitoneal administration [1]. The radioprotective dose range of APAETP is almost twice as broad as that of Cystaphos; however, both compounds maintain pronounced radioprotective action across high (355 R/min) and low (10.7 R/min) gamma radiation dose rates [1].

Radioprotection Thiophosphate Prodrugs Gamma Irradiation

Cystaphos vs. Cysteamine Phosphate vs. WR-2721: Comparative Prodrug Hydrolysis Rates and Protective Activity in Rat Blood

A systematic in vitro evaluation compared the radioprotective activity of cysteamine derivatives using tissue culture and rat blood as solvents. Cysteamine phosphate (Cystaphos) was hydrolyzed more easily than cysteamine sulfate in rat blood, and the resulting protective activity was correspondingly better [1]. In contrast, WR-2721 (Amifostine) showed disappointing in vitro protection compared to its in vivo performance, with incomplete conversion to its thiol form (WR-1065) being only partially responsible for this discrepancy [1]. Thiol measurements confirmed that compounds were partly hydrolyzed to active thiols in rat blood, but not in culture medium, establishing that phosphatase-mediated activation is required for protective activity [1].

Prodrug Activation Phosphatase Hydrolysis In Vitro Radioprotection

Cystaphos in Vivo Efficacy: Dose-Response Quantification in Rat Thymus Radioprotection Model

In a study evaluating effects on thymus gland regeneration in Wistar rats exposed to 3.5 Gy X-irradiation, Cystaphos administered intraperitoneally at 358 mg/kg 20 minutes after irradiation produced the most efficacious protective effect among tested interventions [1]. Cystaphos treatment lowered involutive changes and accelerated thymus regeneration, with phenotypic analysis indicating greater protection of cortical (strong OX 7+) thymocytes [1]. This contrasts with syngeneic bone marrow cell transplantation, which showed favorable effects only in later phases after 5 Gy irradiation [1].

In Vivo Radioprotection Thymus Regeneration Dose-Response

Cystaphos vs. APAETP Homologs: Rank-Order Radioprotective Efficacy at Molecular Level in Tyrosine Hydroxylation Model

A comparative study evaluated the protective action of Cystaphos and its homologs using a radiation hydroxylation of tyrosine model, which reflects competition for water radiolysis products (OH and HO₂ radicals) [1]. The rank-order of radioprotective efficacy at the molecular level was established as: aminopropylaminoethyl thiophosphoric acid (APAETP) > Cystaphos > mercamine (cysteamine) > cysteine [1]. This ordering demonstrates that while the aminopropyl-extended analog (APAETP) provides superior molecular-level protection, Cystaphos occupies an intermediate position—more effective than free cysteamine (mercaptamine) but less effective than APAETP [1].

Radiation Chemistry Hydroxyl Radical Scavenging Structure-Activity Relationship

Cystaphos as Latent Prodrug: Requirement for Alkaline Phosphatase-Mediated Hydrolysis to Release Active Cysteamine

Cystaphos functions as a latent prodrug that requires hydrolysis by human alkaline phosphatases to release the active thiol, cysteamine [1]. Cysteamine itself is an orally active agent used in research on nephropathic cystinosis and functions as an antioxidant [1]. This S-phosphorylation strategy masks the reactive sulfhydryl group, potentially reducing off-target thiol reactivity prior to enzymatic activation in tissues expressing alkaline phosphatase.

Prodrug Design Enzymatic Activation Cysteamine Delivery

Cystaphos vs. Amifostine (WR-2721): Historical Divergence in Radioprotector Development and Clinical Application

Cystaphos (WR-638) and Amifostine (WR-2721) represent two generations of radioprotectors developed from the same chemical series: more than 4,000 compounds were synthesized in this program, with Cystaphos being used during the Cold War era and Amifostine emerging as the most effective radioprotector among those evaluated [1]. While Amifostine is FDA-approved (as Ethyol) for specific clinical indications including head and neck cancer radiotherapy, Cystaphos was not advanced to FDA approval for such use [2]. Notably, the S-phosphorylated structure differs between the two compounds (Cystaphos: x=1, y=1; Amifostine: x=3, y=2) [3].

Medical Countermeasures Radiation Protection Drug Development History

Cystaphos (CAS 3724-89-8) High-Value Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


In Vivo Radioprotection Studies Requiring Sustained Duration of Action

Based on direct head-to-head evidence that Cystaphos provides superior duration of action compared to APAETP after intraperitoneal administration [1], this compound is the preferred procurement choice for animal studies requiring extended radioprotective coverage. The validated dosing benchmark of 358 mg/kg i.p. in rats [2] provides a reproducible experimental starting point.

Comparative Prodrug Activation Studies Evaluating Phosphatase-Dependent Hydrolysis

Cystaphos serves as an essential comparator in prodrug activation assays. It is hydrolyzed more easily than cysteamine sulfate in blood, yielding better protective activity, and its in vitro activation profile is more reliable than that of WR-2721 [3]. Researchers investigating tissue-specific phosphatase activity or designing novel phosphorylated prodrugs should include Cystaphos as a benchmark control.

Structure-Activity Relationship (SAR) Studies of S-Phosphorylated Cysteamine Derivatives

The established rank-order of radioprotective efficacy at the molecular level (APAETP > Cystaphos > mercamine > cysteine) [4] positions Cystaphos as an intermediate-potency reference standard. This makes it valuable for SAR studies where the effect of structural modifications—such as alkyl chain extension or amine substitution—on hydroxyl radical scavenging capacity is being systematically evaluated.

Historical and Comparative Radioprotector Research in the WR-Series Context

For researchers investigating the historical development of radioprotective agents or conducting comparative studies between Cold War-era and modern medical countermeasures, Cystaphos (WR-638) represents a distinct structural and developmental milestone distinct from the clinically approved WR-2721 (Amifostine) [5]. Procurement of Cystaphos enables direct experimental comparisons between the simpler S-phosphocysteamine scaffold and the aminopropyl-extended Amifostine structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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